molecular formula C21H26N2O3 B5375394 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide

1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide

Katalognummer B5375394
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: ILGYWHBFEBAVHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It is a small molecule that has been widely used in scientific research to explore the mechanisms of opioid addiction and pain management.

Wirkmechanismus

1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor with high affinity and prevents the binding of endogenous opioid peptides, such as enkephalins and endorphins, as well as exogenous opioid drugs. This results in the inhibition of the downstream signaling pathways that are activated by the μ-opioid receptor, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects:
The inhibition of the μ-opioid receptor by 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide has a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, as well as the development of opioid tolerance and dependence. 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide has also been shown to modulate the release of dopamine in the brain, which is involved in the reward pathway and the development of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide is its selectivity for the μ-opioid receptor. This allows researchers to study the specific effects of this receptor without interference from other opioid receptors. 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide is also a small molecule, which makes it easier to synthesize and manipulate in the laboratory. However, one limitation of 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Zukünftige Richtungen

There are many future directions for the study of 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide. One area of research is the development of more selective and potent antagonists of the μ-opioid receptor. Another area is the exploration of the role of the μ-opioid receptor in the regulation of mood and emotion, as well as in the development of psychiatric disorders. 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide may also have potential therapeutic applications in the treatment of opioid addiction and pain management, although further research is needed to explore these possibilities.
Conclusion:
In conclusion, 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide is a selective antagonist of the μ-opioid receptor that has been widely used in scientific research to explore the mechanisms of opioid addiction and pain management. It has a number of biochemical and physiological effects, and its use has both advantages and limitations in laboratory experiments. There are many future directions for the study of 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide, and it may have potential therapeutic applications in the treatment of opioid addiction and pain management.

Synthesemethoden

1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide can be synthesized using a variety of methods. One of the most common methods is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide has been widely used in scientific research to explore the mechanisms of opioid addiction and pain management. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is the primary target of most clinically used opioid analgesics. 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide has been used to study the role of the μ-opioid receptor in the development of opioid tolerance and dependence, as well as in the regulation of pain perception.

Eigenschaften

IUPAC Name

1-[3-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c22-19(24)17-8-13-23(14-9-17)20(25)18-6-4-5-16(15-18)7-12-21(26)10-2-1-3-11-21/h4-6,15,17,26H,1-3,8-11,13-14H2,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGYWHBFEBAVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)N3CCC(CC3)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.